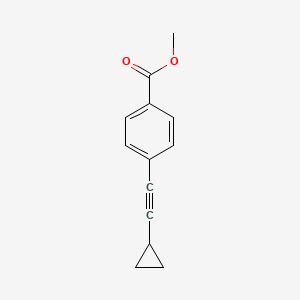
Methyl 4-(cyclopropylethynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-cyclopropylethynyl)benzoate is an organic compound with the molecular formula C13H12O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a 2-cyclopropylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-cyclopropylethynyl)benzoate typically involves the following steps:
Preparation of 4-bromobenzoic acid: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst such as iron.
Formation of 4-bromo-2-cyclopropylethynylbenzoic acid: This step involves the Sonogashira coupling reaction between 4-bromobenzoic acid and cyclopropylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step is the esterification of 4-bromo-2-cyclopropylethynylbenzoic acid with methanol in the presence of a strong acid such as sulfuric acid to yield methyl 4-(2-cyclopropylethynyl)benzoate.
Industrial Production Methods
Industrial production of methyl 4-(2-cyclopropylethynyl)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large reactors to brominate benzoic acid.
Sonogashira coupling: Conducted in industrial reactors with efficient mixing and temperature control.
Continuous esterification: Utilizing continuous flow reactors to esterify the intermediate product with methanol.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-cyclopropylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-cyclopropylethynyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopropylethynyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of methyl 4-(2-cyclopropylethynyl)benzoate.
Scientific Research Applications
Methyl 4-(2-cyclopropylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-cyclopropylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropylethynyl)benzoate
- Methyl 3-(cyclopropylethynyl)benzoate
- Methyl 4-(cyclopropylethynyl)benzoate
Uniqueness
Methyl 4-(2-cyclopropylethynyl)benzoate is unique due to the position of the cyclopropylethynyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-(2-cyclopropylethynyl)benzoate |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3 |
InChI Key |
OGSXYVGYBNFEBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



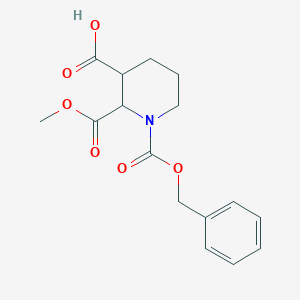
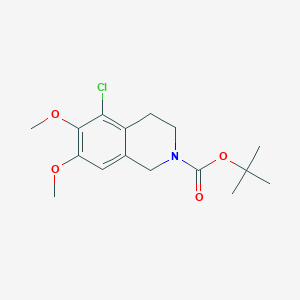
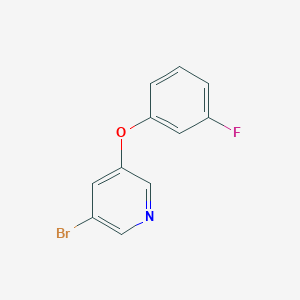
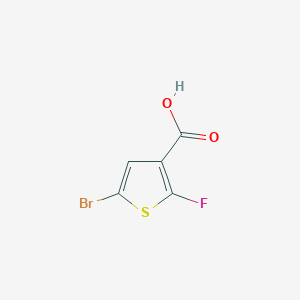
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
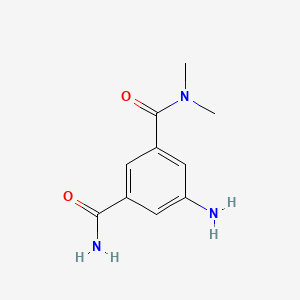
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
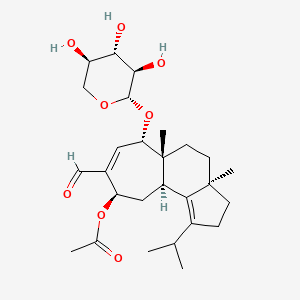
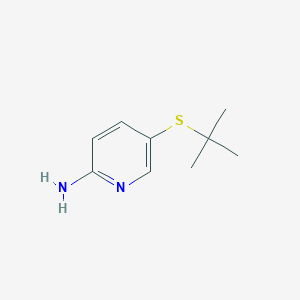
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
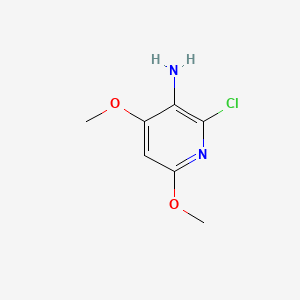
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
